molecular formula C23H39N7O6S B12604859 Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine CAS No. 646053-14-7

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine

Cat. No.: B12604859
CAS No.: 646053-14-7
M. Wt: 541.7 g/mol
InChI Key: JRLPUKYRVOYWLS-XSLAGTTESA-N
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Description

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine is a pentapeptide composed of the amino acids glycine, L-histidine, L-leucine, L-leucine, and L-cysteine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. The process is optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The imidazole ring of the histidine residue can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various electrophiles can react with the imidazole ring under mild conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with substituted imidazole rings.

Scientific Research Applications

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as antioxidant properties and enzyme inhibition.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can coordinate metal ions, affecting enzymatic activity and signaling pathways. The leucine residues contribute to the hydrophobic interactions, stabilizing the peptide structure.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and skin regeneration.

    Glycyl-L-histidyl-L-leucyl-L-cysteine: A tetrapeptide with comparable properties, used in studies of peptide interactions and stability.

Uniqueness

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. The presence of two leucine residues enhances its hydrophobic interactions, while the cysteine residue allows for redox reactions and disulfide bond formation.

Properties

CAS No.

646053-14-7

Molecular Formula

C23H39N7O6S

Molecular Weight

541.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C23H39N7O6S/c1-12(2)5-15(29-22(34)17(27-19(31)8-24)7-14-9-25-11-26-14)20(32)28-16(6-13(3)4)21(33)30-18(10-37)23(35)36/h9,11-13,15-18,37H,5-8,10,24H2,1-4H3,(H,25,26)(H,27,31)(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t15-,16-,17-,18-/m0/s1

InChI Key

JRLPUKYRVOYWLS-XSLAGTTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CN

Origin of Product

United States

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